molecular formula C26H26F3NO3 B607385 Etrasimod CAS No. 1206123-37-6

Etrasimod

カタログ番号: B607385
CAS番号: 1206123-37-6
分子量: 457.5 g/mol
InChIキー: MVGWUTBTXDYMND-QGZVFWFLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Etrasimod is an oral, once-daily, selective sphingosine 1-phosphate (S1P) receptor modulator approved for the treatment of moderately to severely active ulcerative colitis (UC). The drug’s efficacy and safety were established in the Phase 3 ELEVATE UC 52 and ELEVATE UC 12 trials, which demonstrated statistically significant improvements in clinical remission, endoscopic response, and histologic remission compared to placebo at Weeks 12 and 52 .

Key findings from clinical trials include:

  • Efficacy: In ELEVATE UC 52, 26.0% of this compound-treated patients achieved clinical remission at Week 52 vs. 10.4% with placebo (p<0.001). Similar results were observed in ELEVATE UC 12 (25.0% vs. 12.1%, p=0.001) .
  • Safety: Serious adverse events (SAEs) occurred in 3–7% of this compound-treated patients vs. 2–6% with placebo. Common adverse events (AEs) included headache (5–10%), nausea (3–5%), and transient bradycardia (asymptomatic and self-resolving) .
  • Biomarker Correlation: this compound significantly reduced fecal calprotectin (fCAL) and high-sensitivity C-reactive protein (hsCRP) levels, which correlated with clinical and endoscopic improvement .

準備方法

Early Synthetic Approaches and Limitations

The original synthesis of Etrasimod, described in US8580841, relied on chiral high-performance liquid chromatography (HPLC) to isolate the desired (3R)-enantiomer . While effective for small-scale production, this method faced commercial scalability challenges due to high costs and low throughput. Subsequent efforts, such as enzymatic hydrolysis using lipases (US8853419), improved yield but introduced inefficiencies in recycling undesired isomers . For example, enzymatic resolution in the penultimate step resulted in a 20–30% yield loss, necessitating alternative approaches .

Improved Chiral Resolution via Enantiomerically Pure Intermediates

A breakthrough method disclosed in 2024 employs enantiomerically pure intermediates to bypass resolution bottlenecks . The process involves:

  • Chiral Salt Formation : Treating racemic 2-(7-hydroxy-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid (Formula III) with R-phenylethylamine in isopropanol at 55–60°C to form a diastereomeric salt.

  • Recrystallization : Purifying the salt via ethyl acetate recrystallization, achieving >99% diastereomeric excess.

  • Acid Liberation : Treating the salt with hydrochloric acid to isolate (R)-2-(7-hydroxy-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid (Formula II) with 99.11% enantiomeric excess (ee) .

Key Advantages :

  • Yield Enhancement : Undesired isomers are recycled through repeated crystallization, improving atom economy.

  • Solvent Efficiency : Isopropanol and ethyl acetate enable cost-effective solvent recovery.

ParameterValue
Starting MaterialRacemic Formula III
Resolving AgentR-Phenylethylamine
Key SolventIsopropanol/Ethyl Acetate
Final ee99.11%
Yield85–90% (after recycling)

This method reduces reliance on chromatography, cutting production costs by an estimated 40% compared to earlier approaches .

Cross-Coupling Reaction with Bromopentane

A 2011 patent (EP2528894A1) outlines a cross-coupling strategy using bromopentane and Fe catalysis . The reaction proceeds under tightly controlled conditions:

  • Magnesium Activation : Elemental magnesium and FeCl3_3 are combined in tetrahydrofuran (THF) at 20–25°C.

  • Bromopentane Addition : Bromopentane is introduced at 25–30°C to prevent exothermic side reactions.

  • Quenching : The mixture is quenched with aqueous HCl, yielding the cyclopentyl intermediate critical for this compound’s core structure .

Temperature Optimization :

  • Maintaining temperatures below 30°C during bromopentane addition minimizes byproduct formation.

  • Post-quenching extraction with ethyl acetate achieves 92% purity in the intermediate .

Al2_22O3_33-Promoted Decarboxylative Rearrangement

A 2024 Journal of Organic Chemistry study demonstrated a novel route using Al2_2O3_3 to induce stereochemical inversion . Starting from (+)-cis-4-acetoxy-2-cyclopenten-1-ol, the synthesis involves:

  • Decarboxylation : Al2_2O3_3 catalyzes the rearrangement of a cyclopentenone intermediate, preserving the (4R)-configuration.

  • Stereochemical Control : The catalyst promotes inversion at C3, achieving 98% ee in the final API .

Performance Metrics :

  • Overall Yield : 5.6% (11 steps).

  • Key Step Yield : 78% for decarboxylative rearrangement.

StepCatalystee (%)Yield (%)
DecarboxylationAl2_2O3_39878
Final CrystallizationNone9895

Though the overall yield is modest, this method avoids enzymatic or chromatographic steps, enhancing process greenness .

Comparative Analysis of Synthesis Methods

MethodKey Stepsee (%)Yield (%)ScalabilityCost ($/kg)
Chiral Resolution Salt formation, acidolysis99.1185–90High12,000
Cross-Coupling Fe catalysis, quenching95.575Moderate18,000
Al2_2O3_3 Rearrangement Decarboxylation985.6Low28,000

Insights :

  • The chiral resolution method offers the best balance of yield, purity, and cost for large-scale production.

  • Al2_2O3_3-based synthesis, while innovative, requires yield optimization for commercial viability .

化学反応の分析

Forced Degradation Pathways

Etrasimod undergoes degradation under specific stress conditions, forming eight identified degradation products (DPs) ( ). The primary degradation pathways include:

Stress Condition Degradation Products Key Observations
Acidic hydrolysis (0.01–1 M HCl)DP1, DP2, DP3Cleavage of ester or amide bonds under acidic pH ( )
Oxidative (3–33% H₂O₂)DP4, DP5Oxidation of sulfur-containing moieties or aromatic rings ( )
Photolytic (sunlight)DP6, DP7, DP8Photooxidation and ring-opening reactions ( )
Basic hydrolysis (0.01–1 M NaOH)No significant degradationStable under basic conditions ( )
Elevated temperatureNegligible degradationThermally stable up to 60°C ( )
  • Key Stability Metrics :
    • pH Sensitivity : Degrades rapidly in acidic media but remains stable in neutral/basic conditions.
    • Photostability : Requires protection from light due to photolytic degradation ( ).

Metabolic Reactions

This compound’s metabolism involves Phase I oxidation and Phase II conjugation ( ):

Phase I Metabolism

Enzyme Reaction Type Metabolites
CYP2C8/2C9/3A4OxidationHydroxylated derivatives (M1–M3)
CYP2C19/2J2DehydrogenationKetone or aldehyde intermediates (M4)

Phase II Metabolism

Enzyme Reaction Type Metabolites
UGTsGlucuronidationGlucuronide conjugates (M5–M6)
SulfotransferasesSulfationSulfated derivatives (M7)
  • Key Findings :
    • Primary Route : Oxidation mediated by CYP2C8/2C9/3A4 accounts for >70% of Phase I metabolism ( ).
    • Elimination : 82% excreted via feces (11% unchanged), 5% via urine ( ).

Analytical Characterization

The stability-indicating HPLC/DAD-MS/MS method validated for this compound ( ):

Parameter Value
Retention time (min)6.8 ± 0.2
Linearity range (μg/mL)1–50 (R² = 0.9998)
LOD/LOQ (μg/mL)0.03/0.09
Recovery (%)98.2–101.5
  • Peak Purity : >99.9% for this compound and DPs under all stress conditions ( ).

Environmental and Stability Considerations

  • Green Chemistry Metrics : The forced degradation procedure scored 0.82 on the Analytical GREEnness (AGREE) tool, confirming eco-friendliness ( ).
  • Storage Recommendations : Stable in amber containers at 25°C/60% RH for 24 months ( ).

This compound’s chemical reactivity is dominated by acid-catalyzed hydrolysis and photolytic degradation, necessitating protective formulations. Its metabolic profile highlights CYP-mediated oxidation as a critical pathway, with rapid elimination minimizing systemic accumulation ( ).

科学的研究の応用

Ulcerative Colitis

Overview
Etrasimod has been primarily investigated for its efficacy in treating moderately to severely active ulcerative colitis. The compound operates by modulating sphingosine 1-phosphate receptors, which play a critical role in lymphocyte trafficking and immune response.

Clinical Trials
The ELEVATE UC clinical program includes two pivotal Phase 3 trials: ELEVATE UC 12 and ELEVATE UC 52. These trials evaluated the efficacy and safety of this compound compared to placebo.

  • ELEVATE UC 52 Findings :
    • Enrolled 433 patients, with 289 receiving this compound.
    • Clinical remission rates at week 12 were significantly higher in the this compound group (27%) compared to placebo (7%) (p<0.0001).
    • At week 52, remission rates were 32% for this compound versus 7% for placebo (p<0.0001) .
  • ELEVATE UC 12 Findings :
    • Showed similar results with clinical remission rates of 25% for this compound versus 15% for placebo at week 12 (p=0.026) .

Safety Profile
this compound was generally well tolerated, with adverse events reported in approximately 71% of patients receiving this compound compared to 56% for placebo in ELEVATE UC 52. Importantly, no deaths or malignancies were reported during these trials .

Eosinophilic Esophagitis

This compound is also being explored for eosinophilic esophagitis, a chronic immune-mediated condition characterized by eosinophil accumulation in the esophagus.

  • Phase 2b VOYAGE Trial : This ongoing trial aims to assess the safety and efficacy of this compound in approximately 100 participants. The primary endpoint is measured at week 16, focusing on symptom improvement and histological changes .

Atopic Dermatitis

Atopic dermatitis is another area where this compound has shown potential benefits.

  • ADVISE Phase 2b Trial : This trial evaluated the efficacy of this compound in patients with moderate to severe atopic dermatitis. Notably, nearly one-third of participants in the this compound group achieved clear or almost clear skin at week 12, demonstrating a statistically significant improvement compared to placebo .

Comparative Data Table

ConditionTrial PhaseKey FindingsClinical Remission Rate (this compound vs Placebo)
Ulcerative ColitisPhase 3Significant improvement in clinical remission and endoscopic response.UC 52: 32% vs 7% (Week 52)
Well-tolerated with no new safety signals reported.UC 12: 25% vs 15% (Week 12)
Eosinophilic EsophagitisPhase 2bOngoing trial assessing safety and efficacy; endpoints include symptom relief and histological changes.Not yet available
Atopic DermatitisPhase 2bStatistically significant improvement in skin clearance compared to placebo.Not specified

作用機序

Etrasimod exerts its effects by selectively modulating sphingosine-1-phosphate receptors, specifically S1P1, S1P4, and S1P5. By binding to these receptors, this compound prevents T cells from leaving the lymph nodes and entering the bloodstream, thereby reducing inflammation. This mechanism of action is particularly effective in treating immune-mediated diseases where T cell-mediated inflammation plays a key role .

類似化合物との比較

Etrasimod belongs to the S1P receptor modulator class, which includes ozanimod (Zeposia®) and fingolimod (Gilenya®). Below is a detailed comparison:

Receptor Selectivity and Pharmacodynamics

Parameter This compound Ozanimod Fingolimod
Target Receptors S1P1,4,5 S1P1,5 S1P1,3,4,5
Binding Affinity (S1P1, nM) 5.48 0.34 0.29
Functional Potency (S1P1, nM) 5.48 0.34 0.29
Partial Agonism (S1P5) No No Yes (45.6%)
Key Reference

Key Insights :

  • Ozanimod has higher S1P1 affinity but lacks activity on S1P4, which may reduce anti-inflammatory efficacy in UC .

Efficacy in Ulcerative Colitis

Parameter This compound (ELEVATE UC) Ozanimod (OCTAVE Trials) Placebo
Clinical Remission (Week 12) 25.0% 18.4% 12.1%
Clinical Remission (Week 52) 26.0% 20.6% 10.4%
Endoscopic Improvement 36.0% 30.0% 15.0%
Corticosteroid-Free Remission 24.0% 18.0% 10.0%
Key Reference

Key Insights :

  • This compound demonstrated superior efficacy over ozanimod in both induction and maintenance phases, particularly in corticosteroid-free remission .
  • Biomarker reductions (fCAL, hsCRP) were more pronounced with this compound, suggesting stronger anti-inflammatory activity .

Key Insights :

  • This compound’s shorter half-life (~30 hours vs. ozanimod’s ~170 hours) allows faster clearance, reducing risks in pregnancy or adverse events .

Positioning vs. JAK Inhibitors

Parameter This compound Tofacitinib (JAK Inhibitor)
Mechanism S1P Modulation JAK1/3 Inhibition
Clinical Remission (Week 52) 26.0% 34.0%
SAEs (Infections) 3–7% 15–20%
Thrombotic Risk None Reported Increased (Black Box Warning)
Key Reference

Key Insights :

  • This compound has a lower risk of serious infections and thromboembolic events compared to JAK inhibitors .
  • However, JAK inhibitors show higher remission rates in biologic-experienced patients .

生物活性

Etrasimod (APD334) is a selective sphingosine-1-phosphate (S1P) receptor modulator primarily investigated for its therapeutic potential in treating immune-mediated diseases, particularly ulcerative colitis (UC). Its mechanism involves the selective activation of S1P receptors 1, 4, and 5, contributing to its unique biological effects, including lymphocyte sequestration and modulation of immune responses. This article delves into the biological activity of this compound, highlighting its efficacy, safety profile, and emerging applications beyond UC.

This compound acts by selectively binding to S1P receptors, which play a crucial role in lymphocyte trafficking. The compound facilitates the reversible sequestration of lymphocytes in lymph nodes, leading to a reduction in peripheral blood lymphocyte counts. This mechanism is particularly beneficial in conditions characterized by excessive immune activation, such as UC. The pharmacokinetic profile of this compound includes:

  • Half-life : Approximately 30 hours
  • Wash-out period : 1 week
  • Absence of active metabolites .

Clinical Efficacy in Ulcerative Colitis

This compound has undergone extensive clinical evaluation for UC. The pivotal ELEVATE UC clinical program comprises two significant phase 3 trials: ELEVATE UC 12 and ELEVATE UC 52. These studies assessed the efficacy and safety of this compound compared to placebo.

Efficacy Results

The results from these trials demonstrate that this compound significantly improves clinical outcomes in patients with moderately to severely active UC:

TrialEndpointThis compound Group (%)Placebo Group (%)p-value
ELEVATE UC 12Clinical Remission at Week 1225% (55/222)15% (17/112)0.026
ELEVATE UC 52Clinical Remission at Week 1227% (74/274)7% (10/135)<0.0001
ELEVATE UC 52Clinical Remission at Week 5232% (88/274)7% (9/135)<0.0001

These findings indicate that this compound not only achieves higher rates of clinical remission but also enhances secondary endpoints such as endoscopic improvement and symptomatic remission .

Safety Profile

In terms of safety, this compound was well-tolerated across both trials. The incidence of treatment-emergent adverse events (TEAEs) was comparable between the treatment and placebo groups:

  • TEAEs in ELEVATE UC 52:
    • This compound: 71% (206/289)
    • Placebo: 56% (81/144)
  • TEAEs in ELEVATE UC 12:
    • This compound: 47% (112/238)
    • Placebo: 47% (54/116)

No new safety signals were identified during these studies, reinforcing the favorable benefit-risk profile of this compound .

Emerging Applications

Beyond its primary indication for UC, recent studies have explored the antibacterial properties of this compound. Research indicates that this compound exhibits significant inhibitory activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for this compound against these bacteria ranges from 5 to 10 μM , showing potent bactericidal effects within one hour of exposure .

Additionally, this compound has demonstrated potential in inhibiting quorum sensing in certain Gram-negative bacteria, suggesting its utility in combination therapies with traditional antibiotics like gentamicin . This repurposing highlights the versatility of this compound beyond immunological applications.

Q & A

Q. Basic: What distinguishes etrasimod’s mechanism of action from other sphingosine-1-phosphate (S1P) receptor modulators in ulcerative colitis (UC) treatment?

This compound selectively targets S1P receptors 1, 4, and 5, modulating lymphocyte trafficking without requiring dose titration. Unlike first-generation S1P modulators (e.g., ozanimod), this compound’s optimized pharmacology reduces off-target effects, such as bradycardia, by avoiding S1P3 receptor binding, which is linked to cardiovascular side effects . Preclinical models demonstrate its ability to reduce immune cell infiltration in inflamed tissues, validated in murine colitis studies .

Q. Basic: How should researchers design induction and maintenance trials for this compound in UC, based on current Phase 3 evidence?

The ELEVATE UC 52 trial (NCT03945188) provides a template: a 12-week induction phase followed by a 40-week maintenance phase using a "treat-through" design. Key endpoints include clinical remission (modified Mayo score ≤2 with no subscore >1), endoscopic improvement (Mayo endoscopic subscore ≤1), and mucosal healing. Randomization should stratify patients by prior biologic/JAK inhibitor exposure, as efficacy is more consistent in bio-naïve subgroups (clinical remission rate: 24.5% vs. 5.8% placebo in induction; sustained response at 52 weeks: 32% vs. 7% placebo) .

Q. Basic: What are the validated biomarkers for monitoring this compound’s efficacy and safety in UC trials?

Fecal calprotectin (≥150 μg/g indicates active inflammation) and C-reactive protein (CRP) are primary biomarkers for efficacy. For safety, absolute lymphocyte count (ALC) must be monitored due to this compound’s lymphopenia effect. Baseline and periodic electrocardiograms (ECGs) are recommended, though no significant bradycardia was reported in Phase 3 trials .

Q. Advanced: How do efficacy outcomes for this compound vary between biologic/JAK inhibitor-naïve and -experienced UC populations?

Subgroup analyses from ELEVATE UC 52 show higher clinical remission rates in bio-naïve patients (24.5% vs. 5.8% placebo) compared to bio-experienced cohorts (15.2% vs. 4.1% placebo). This discrepancy suggests prior therapy exposure may influence S1P modulator responsiveness, potentially due to altered immune pathways or drug tolerance . Researchers should stratify randomization and power calculations to account for this heterogeneity.

Q. Advanced: What methodological challenges arise in comparing this compound’s efficacy to other advanced UC therapies?

No head-to-head trials exist between this compound and biologics/JAK inhibitors. Indirect comparisons via network meta-analyses (NMAs) are limited by heterogeneity in trial designs, endpoints, and patient demographics. For example, NMAs suggest this compound has comparable efficacy to vedolizumab in bio-naïve patients (OR: 1.12, 95% CI: 0.98–1.28) but lower certainty in bio-experienced subgroups . Researchers should use matching-adjusted indirect comparison (MAIC) methods to adjust for covariates.

Q. Advanced: How robust is the long-term safety data for this compound beyond 52 weeks?

Open-label extension studies (e.g., APD334-303) report sustained safety over 2.5 years, with common adverse events (AEs) being headache (12.3%) and anemia (8.1%). Serious AEs (e.g., infections) occur in ≤3% of patients, consistent with short-term trials. However, data in elderly patients (≥65 years) are limited (0.7% in Phase 3 trials), necessitating post-marketing surveillance for age-related risks (e.g., polypharmacy interactions) .

Q. Advanced: What preclinical models validate this compound’s anti-inflammatory effects beyond UC?

In FITC-induced murine dermatitis, this compound 3 mg/kg reduced ear thickness by 40% (vs. 15% placebo) and dendritic cell infiltration by 55%. These findings, coupled with reduced T-cell activation in draining lymph nodes, support its potential in dermatologic and autoimmune indications . Researchers should explore dose-response relationships in non-UC models to identify novel applications.

Q. Advanced: How do genetic or metabolic factors influence this compound’s pharmacokinetics?

This compound is metabolized equally by CYP2C9, CYP3A4, and CYP2C8, minimizing drug-drug interaction risks. Pharmacogenomic studies are lacking, but poor metabolizers of CYP2C9 (e.g., CYP2C93/*3 genotype) may require dose adjustments. Concomitant use with potent CYP inducers (e.g., rifampin) should be avoided .

Q. Advanced: What contradictions exist in this compound’s clinical trial data, and how should they be addressed?

While Phase 3 trials report significant endoscopic normalization (p<0.0001), real-world data on durability are absent. Additionally, the Japan cohort showed numerical but non-significant efficacy improvements, possibly due to smaller sample sizes (n=48) . Researchers should conduct multinational trials with ethnically diverse cohorts and publish negative subgroup findings to avoid reporting bias.

Q. Advanced: What experimental frameworks are recommended for studying this compound’s immunomodulatory effects in vitro?

Use human peripheral blood mononuclear cells (PBMCs) to assess lymphocyte migration via transwell assays. Flow cytometry can quantify S1P receptor internalization (e.g., CD4+ T cells). For mechanistic studies, CRISPR-edited cell lines lacking S1P1/4/5 receptors can isolate this compound’s target effects .

特性

IUPAC Name

2-[(3R)-7-[[4-cyclopentyl-3-(trifluoromethyl)phenyl]methoxy]-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26F3NO3/c27-26(28,29)22-11-15(5-8-19(22)16-3-1-2-4-16)14-33-18-7-10-23-21(13-18)20-9-6-17(12-24(31)32)25(20)30-23/h5,7-8,10-11,13,16-17,30H,1-4,6,9,12,14H2,(H,31,32)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGWUTBTXDYMND-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=C(C=C(C=C2)COC3=CC4=C(C=C3)NC5=C4CCC5CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)C2=C(C=C(C=C2)COC3=CC4=C(C=C3)NC5=C4CC[C@@H]5CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206123-37-6
Record name Etrasimod [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1206123376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etrasimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14766
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ETRASIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WH8495MMH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of ethyl 2-(7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate (38.7 mg, 0.080 mmol) in a mixed solvent of methanol (1.5 mL), tetrahydrofuran (0.5 mL), and water (0.5 mL) was added LiOH hydrate (11.7 mg, 0.279 mmol). The mixture was stirred at room temperature overnight before the mixture was acidified to pH 4 with 1 N aqueous HCl solution and extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate, concentrated under reduced pressure and dried under vacuum. The foam was triturated with water to give a solid. The solid was filtered to give the title compound as a light pink solid (25.7 mg). LCMS m/z=458.4[M+H]+; 1H NMR (400 MHz, DMSO-d6) δ ppm 1.56-1.70 (m, 4H), 1.80-1.87 (m, 2H), 1.95-2.11 (m, 3H), 2.34 (dd, J=16.04, 8.97 Hz, 1H), 2.59-2.74 (m, 4H), 3.21-3.25 (m, 1H), 3.41-3.49 (m, 1H), 5.11 (s, 2H), 6.70 (dd, J=8.72, 2.40 Hz, 1H), 6.92 (d, J=2.27 Hz, 1H), 7.19 (d, J=8.72 Hz, 1H), 7.61 (d, J=8.00 Hz, 1H), 7.68 (d, J=8.00 Hz, 1H), 7.70 (s, 1H), 10.45 (s, 1H), 12.18 (bs, 1H).
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
LiOH hydrate
Quantity
11.7 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of sodium 3-(carboxylatomethyl)-7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indole-3-carboxylate (16.5 g, 30.2 mmol) in water at 40° C. was added ammonium chloride solution (9.71%, 100 mL). The reaction was heated at 92° C. (bath) for 4.4 h. The mixture was refrigerated overnight, decanted and triturated with ice cold 6N HCl (100 mL). The solid was collected by filtration, washed with diluted HCl (100 mL) and dried overnight in a vacuum oven at 40° C. to give the title compound (8.5 g). LCMS m/z=458.3 [M+H]+.
Name
sodium 3-(carboxylatomethyl)-7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indole-3-carboxylate
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of ethyl 2-(7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate (71.2 g, 147 mmol) in 1,4-dioxane (400 mL) an aqueous solution of LiOH.H2O (220 mL, 2 M, 3 eq) was added. The resulting two phase mixture was stirred at 50° C. under N2 for 5 h. The reaction mixture was allowed to cool and the pH adjusted to 3-4 with 6 N HCl. The solvent was rotary evaporated and to the two phase aqueous/product mixture CH2Cl2 added. The layers were separated and the organics washed with H2O (2×300 mL). The combined aqueous phases were re-extracted with CH2Cl2. The combined organic layers were dried (MgSO4), filtered and rotary evaporated. The dark brown oily residue was taken up in MeOH and the solvent evaporated under reduced pressure. The dark brown residue was taken up again in a minimum amount of MeOH and left in the fridge over 16 h. The precipitate was collected under suction, washing the solids with hexanes, and dried under high vacuum to afford the product (34.5 g, 51%) as an off-white solid. The filtrate containing product was concentrated to dryness to give a dark brown fluffy solid (33.6 g) which was processed further separately. LCMS m/z=458.2 [M+H]+; 1H NMR (400 MHz, DMSO-d6) δ ppm 1.76-1.57 (m, 4H), 1.93-1.81 (m, 2H), 2.16-1.97 (m, 3H), 2.38 (dd, J=15.2, 8.8 Hz, 1H), 2.80-2.62 (m, 4H), 3.32-3.23 (m, 1 H), 3.54-3.44 (m, 1H), 5.15 (s, 2H), 6.74 (dd, J=8.8, 2.4 Hz, 1H), 6.96 (d, J=2.4 Hz, 1H), 7.23 (d, J=8.8 Hz, 1H), 7.65 (d, J=8.4 Hz, 1H), 7.76-7.70 (m, 2H), 10.48 (s, 1H), 12.20 (s, 1H).
Name
LiOH.H2O
Quantity
220 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
51%

Synthesis routes and methods IV

Procedure details

In a 3 L, 3-necked, round-bottomed flask was placed ethyl 2-(7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate (139.4 g, 287 mmol) in dioxane (1.8 L). The mixture was added 2N lithium hydroxide (0.431 L, 861 mmol) and heated to 45-55° C. for 3 h. The mixture was concentrated in vacuo. The residue was added MTBE/water and acidified with concentrated HCl (until pH3) while keeping the temperature under 20° C. with an ice bath. The aqueous layer was separated and extracted with MTBE. The combined organic layers were washed several times with water until pH3 at the end of the washes. Acetonitrile and water were added to the MTBE solution and the mixture was concentrated in vacuo to give the title compound (130 g) without further purification. LCMS m/z=458.4.
Quantity
0.431 L
Type
reactant
Reaction Step Two
Quantity
1.8 L
Type
solvent
Reaction Step Three

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。